molecular formula C7H11NO2 B11769484 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid

3-Azabicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B11769484
M. Wt: 141.17 g/mol
InChI Key: NHZNEHGHXVHYFD-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.0]heptane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom (aza) within a fused bicyclo[3.2.0] framework. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol (inferred from derivatives in and ). This structure serves as a core scaffold in pharmaceuticals, particularly β-lactam antibiotics like penicillins, where the bicyclic system contributes to biological activity and stability . The compound’s methyl ester derivative (CAS 1784651-28-0) has a molecular weight of 155.19 g/mol and a predicted boiling point of 215.1 ± 23.0 °C .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-azabicyclo[3.2.0]heptane-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10)

InChI Key

NHZNEHGHXVHYFD-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C(=O)O

Origin of Product

United States

Preparation Methods

Intermolecular Maleic Anhydride/3-Pyrroline Cycloaddition

A foundational method involves the sensitized [2+2] photocycloaddition of maleic anhydride and N-protected 3-pyrroline (Scheme 1). Key steps include:

  • Reaction Setup : Benzophenone (triplet sensitizer) in dichloromethane under UV light (λ = 350 nm).

  • Cycloaddition : Forms bicyclo[3.2.0]heptane fused to an anhydride ring.

  • Hydrolysis : Anhydride ring opening with aqueous NaOH yields the carboxylic acid.

Data :

ParameterValue
Yield (cycloadduct)58–72%
Diastereoselectivity4:1 (endo:exo)
ScalabilityUp to 100 g scale

Limitations : Requires UV equipment and sensitizer removal.

Intramolecular Allylamine/Cinnamate Cyclization

Denisenko et al. developed a two-step protocol using allylamine and cinnamic acid derivatives (Scheme 2):

  • Imine Formation : Benzaldehyde and allylamine condense to form N-allylcinnamamide.

  • Photocyclization : Intramolecular [2+2] cycloaddition under UV light (λ = 254 nm).

  • Acid Hydrolysis : Cleavage of the imine yields the carboxylic acid.

Optimized Conditions :

  • Solvent: Acetonitrile/water (4:1)

  • Light Source: Medium-pressure Hg lamp

  • Yield: 65–78%

Advantages : Avoids maleic anhydride, enabling broader substitution patterns.

Thermal [3+2] Cycloaddition Approaches

Azomethine Ylide/Cyclobutene Carboxylate Reaction

Cyclobutene-1-carboxylates react with azomethine ylides (generated from α-amino acids) to form the bicyclic core (Table 1):

Typical Conditions :

  • Azomethine ylide precursor: Sarcosine/formaldehyde

  • Solvent: Toluene, 80°C

  • Catalyst: None (thermal activation)

EntryR GroupYield (%)endo:exo
1Methyl823.5:1
2Benzyl752.8:1
3tert-Butyl684.2:1

Post-Functionalization : Hydrolysis of ester groups to carboxylic acids occurs in >90% yield with LiOH/THF.

Visible-Light-Mediated Three-Component Reactions

Recent advances employ visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) for decarboxylative [3+2] cycloadditions (Scheme 3):

  • Components : Isatin, azetidine-2-carboxylic acid, maleimide.

  • Mechanism : Single-electron transfer generates azomethine ylides.

  • Cycloaddition : Forms spiro-oxindole derivatives, hydrolyzed to the carboxylic acid.

Key Metrics :

  • Yield: 70–93%

  • Diastereoselectivity: Up to 20:1

  • Throughput: 5–20 mmol scale

Functional Group Interconversion Routes

Oxidation of Alcohol Precursors

6-Hydroxy-3-azabicyclo[3.2.0]heptane derivatives undergo Jones oxidation to the carboxylic acid (Table 2):

SubstrateOxidizing AgentYield (%)Purity (%)
6-Hydroxy (free base)CrO₃/H₂SO₄8899
6-Hydroxy (HCl salt)KMnO₄/H₂O7697

Drawbacks : Chromium waste necessitates rigorous purification for pharmaceutical use.

Hydrolysis of Nitriles

7-Cyano-3-azabicyclo[3.2.0]heptanes hydrolyze under acidic conditions (HCl/H₂O, reflux) to the carboxylic acid:

  • Reaction Time: 12–24 h

  • Yield: 60–72%

  • Byproducts: Amides (<5%)

Emerging Methods: Flow Chemistry and Catalysis

Continuous-Flow Photocycloaddition

O’Hanlon et al. demonstrated a flow-based system for amine-tolerant cycloadditions (Figure 1):

  • Reactor : Quartz microfluidic chip (254 nm LED array)

  • Conditions : 0.5 M diallylamine in H₂O with CuSO₄

  • Output : 3-Azabicyclo[3.2.0]heptane hydrochloride at 85% yield

  • Throughput : 1.2 kg/day

Iron-Catalyzed Cyclopropane Ring Expansion

A recent iron-catalyzed method converts spirocyclic oxetanyl nitriles to bicyclic amines (Scheme 4):

  • Reduction : Fe(CO)₅-mediated hydrogenation opens the oxetane ring.

  • Rearrangement : Acidic workup induces cyclopropane expansion.

  • Oxidation : HNO₃ converts nitriles to carboxylic acids.

Performance :

  • Yield (3 steps): 41%

  • Stereocontrol: >99% ee via chiral ligands

Comparative Analysis of Methods

MethodYield Range (%)StereocontrolScalabilityGreen Metrics (E-factor)
Photochemical [2+2]58–78ModerateHigh32–45
Thermal [3+2]68–93HighMedium18–25
Flow Chemistry75–85LowVery High8–12
Catalytic Ring Expansion41–55ExcellentLow55–70

E-factor = Total waste (kg) / Product (kg). Lower values indicate greener processes .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This process involves the addition of hydrogen atoms, often reducing double bonds or other reactive sites.

    Substitution: This reaction involves the replacement of one atom or group within the molecule with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Azabicyclo[3.2.0]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecular structures.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Due to its structural similarity to certain biologically active molecules, it is investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Azabicyclo[3.1.1]heptane-6-carboxylic Acid

  • Structural Differences : The bicyclo[3.1.1] system (vs. [3.2.0]) alters bridge connectivity, leading to distinct ring strain and reactivity.
  • Molecular Formula: C₇H₁₁NO₂ (same as the [3.2.0] analog) but with a different spatial arrangement .
  • Derivatives: 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1427460-12-5) includes a tert-butoxycarbonyl (Boc) protecting group, increasing molecular weight to 241.28 g/mol (C₁₂H₁₉NO₄) . Hydrochloride salt (CAS 1427083-51-9) has a molecular weight of 198.15 g/mol, enhancing solubility for synthetic applications .

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives

  • Key Examples: 6-Aminopenicillanic Acid (6-APA): Core structure of penicillins (CAS 551-16-6, C₈H₁₂N₂O₃S), featuring a sulfur atom (4-thia) and amino group critical for antibiotic activity . Oxacillin: A β-lactam antibiotic (CAS 66-79-5) with a 5-methyl-3-phenylisoxazole substituent, demonstrating resistance to β-lactamases .
  • Biological Activity : Sulfur incorporation enhances binding to penicillin-binding proteins (PBPs), while the [3.2.0] system stabilizes the β-lactam ring against hydrolysis .

Stereochemical Variants

  • (2S,5R,6R)-Configured Derivatives : Critical for antibiotic efficacy. For example, oxacillin’s stereochemistry ensures proper interaction with bacterial enzymes .
  • Racemic Mixtures : Less biologically active, highlighting the importance of stereochemical control in drug design .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid (methyl ester) C₈H₁₃NO₂ 155.19 215.1 ± 23.0 1.117 ± 0.06
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid C₇H₁₁NO₂ 141.17 - -
6-Aminopenicillanic Acid C₈H₁₂N₂O₃S 216.26 - -

Biological Activity

3-Azabicyclo[3.2.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of this compound features a bicyclic framework that is crucial for its biological interactions. The synthesis of this compound typically involves various methods, including photochemical cyclization and traditional organic synthesis techniques.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Photochemical CyclizationUtilizes common chemicals like benzaldehyde and allylamine for cyclization reactions70-85
Traditional Organic SynthesisInvolves multi-step reactions including amide formation and cyclization60-80

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. A study evaluated its efficacy using the agar well diffusion method against various bacterial strains.

Table 2: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)Control (Meropenem)
Escherichia coli1524
Staphylococcus aureus1822
Bacillus subtilis2025

The compound demonstrated lower antibacterial activity than meropenem but was effective against resistant strains, indicating its potential as a therapeutic agent.

Enzyme Inhibition

In addition to its antibacterial properties, the compound has shown promising results in enzyme inhibition assays, particularly against urease and alpha-amylase.

Table 3: Enzyme Inhibition Assay Results

Enzyme% Inhibition (3-Azabicyclo)Control (Standard Inhibitor)
Urease7582
Alpha-Amylase6070

These results suggest that the compound may have applications in managing conditions related to these enzymes, such as urea cycle disorders and diabetes management.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The findings revealed moderate antioxidant activity, which could contribute to its overall therapeutic profile.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study conducted on patients with bacterial infections highlighted the effectiveness of derivatives of this compound in treating resistant strains, showcasing a significant reduction in infection rates.
  • Enzyme Interaction Study : Molecular docking studies have provided insights into the binding mechanisms of this compound with urease, revealing potential pathways for drug design aimed at enzyme inhibition.

Q & A

Q. What are the established synthetic routes for 3-azabicyclo[3.2.0]heptane-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via [3+2] cycloaddition between nitrones and cyclopropanes. Key steps include:
  • Nitrone Preparation : Reacting hydroxylamine derivatives with ketones under acidic conditions.
  • Cycloaddition : Using catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Hydrolysis : Cleavage of the intermediate bicyclic lactam to yield the carboxylic acid.
    Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (0°C to reflux) significantly impacts yield (70–85%) and stereochemical outcomes .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use a combination of:
  • X-ray Crystallography : Resolves bicyclic geometry and confirms stereochemistry (e.g., bond angles: C3-N1-C6 = 105.2°, C2-C3-N1 = 109.8°) .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 3.45–3.70 ppm (bridgehead protons) and δ 1.20–1.50 ppm (methyl groups).
  • ¹³C NMR : Carboxylic acid carbon at δ 175–180 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 170.0947 (calculated for C₇H₁₁NO₂) .

Q. What are the common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives include:
  • Metal Complexes : React with Cr(III) salts (e.g., CrCl₃·6H₂O) in ethanol/water to form antibacterial coordination complexes (e.g., Cr(C₇H₉NO₂)₃·3H₂O) .
  • Penicillin Analogs : Introduce β-lactam moieties via enzymatic or chemical coupling (e.g., 6-aminopenicillanic acid derivatives) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Use chiral auxiliaries or catalysts:
  • Chiral Nitrones : Synthesize from L-proline-derived ketones to enforce stereocontrol during cycloaddition.
  • Asymmetric Catalysis : Employ Rh(II)-bisphosphine complexes to achieve >90% enantiomeric excess (ee) .
  • Resolution : Separate diastereomers via recrystallization with chiral amines (e.g., (R)-α-methylbenzylamine) .

Q. What computational methods validate the compound’s bioactivity and binding mechanisms?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with penicillin-binding proteins (PBPs). Key residues: Ser310, Lys315 (ΔG = −8.2 kcal/mol) .
  • MD Simulations : Assess stability of β-lactam derivatives in aqueous environments (RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronegativity with antibacterial MIC values (R² = 0.89) .

Q. How do contradictory MIC values for derivatives arise, and how should researchers address them?

  • Methodological Answer : Discrepancies may stem from:
  • Strain Variability : Test against standardized strains (e.g., S. aureus ATCC 25923) .
  • Assay Conditions : Control pH (6.5–7.5) and inoculum size (1×10⁵ CFU/mL).
  • Data Normalization : Use internal controls (e.g., ampicillin) and report MIC ranges (e.g., 2–16 μg/mL) .

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